Product packaging for 4-Chloro-3'-methoxybenzophenone(Cat. No.:CAS No. 32363-45-4)

4-Chloro-3'-methoxybenzophenone

Cat. No.: B1597431
CAS No.: 32363-45-4
M. Wt: 246.69 g/mol
InChI Key: ITRZDZXWSBXUFZ-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone, with its diaryl ketone core, represents a versatile and highly significant scaffold in chemical research. These derivatives are not only pivotal intermediates in the synthesis of more complex molecules but also exhibit a wide array of intrinsic biological and photophysical properties. nih.govtandfonline.com In medicinal chemistry, the benzophenone framework is a common feature in molecules with anticancer, antimicrobial, and anti-inflammatory activities. nih.gov Furthermore, their ability to absorb UV radiation has led to their widespread use as photostabilizers and photoinitiators in polymer chemistry. researchgate.net The electronic properties of the benzophenone core can be finely tuned by the introduction of various substituents on its phenyl rings, making these compounds ideal candidates for the development of advanced materials. nih.gov

Rationale for Dedicated Research on 4-Chloro-3'-methoxybenzophenone Isomer

The specific isomeric arrangement of substituents on the benzophenone scaffold profoundly influences its chemical and physical behavior. The study of the this compound isomer is driven by the desire to understand the interplay between an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group positioned on separate phenyl rings. This particular substitution pattern is anticipated to create a molecule with a significant dipole moment and unique electronic characteristics. The chlorine atom at the 4-position and the methoxy group at the 3'-position can modulate the electron density distribution across the molecule, which in turn affects its reactivity, crystal packing, and photophysical properties. Such tailored electronic properties are highly sought after in the design of new materials for applications in optoelectronics and as specialized photosensitizers. researchgate.net

Overview of Research Trajectories in Substituted Benzophenone Chemistry

Research into substituted benzophenones is a dynamic and evolving field. A significant trajectory involves the synthesis of novel derivatives and the systematic investigation of how different substituents and their positions impact the molecule's properties. For instance, studies have explored the synthesis of various hydroxy- and methoxy-substituted benzophenones to understand their potential as building blocks for polymers and pharmaceuticals. nih.gov Another major research direction is the development of benzophenone-based materials for organic light-emitting diodes (OLEDs). nih.gov The inherent triplet-harvesting ability of the benzophenone core makes it an attractive component for creating efficient phosphorescent and thermally activated delayed fluorescence (TADF) emitters. nih.gov Research in this area often focuses on creating donor-acceptor architectures within the benzophenone framework to tune the emission color and enhance device efficiency. nih.gov

Scope and Objectives of the Academic Investigation of this compound

This investigation aims to provide a comprehensive scientific overview of this compound. The primary objectives are to:

Detail the fundamental physicochemical properties of the compound.

Outline a plausible synthetic route based on established chemical principles.

Discuss its key characterization features, drawing parallels with closely related, well-documented analogs.

Explore its potential applications in the realm of material science, with a specific focus on its electronic and photophysical characteristics.

This article will adhere strictly to these objectives, presenting a focused and scientifically rigorous examination of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Appearance Solid (form)
SMILES String COc1cccc(c1)C(=O)c2ccc(Cl)cc2
InChI Key ITRZDZXWSBXUFZ-UHFFFAOYSA-N

Proposed Synthesis and Characterization

A common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. For this compound, a plausible route would involve the reaction of 3-methoxybenzoyl chloride with chlorobenzene (B131634) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

The characterization of the synthesized compound would rely on a suite of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data would be expected:

Expected Spectral Data for this compound

Technique Expected Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, with distinct splitting patterns corresponding to the substitution on both rings. A singlet for the methoxy group protons around 3.8 ppm.
¹³C NMR A carbonyl carbon signal around 195 ppm. Aromatic carbon signals in the range of 110-140 ppm. A methoxy carbon signal around 55 ppm.
FTIR (cm⁻¹) A strong carbonyl (C=O) stretching vibration around 1650-1670 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹. C-O stretching vibrations for the methoxy group. Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 246, and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, characteristic of the chlorine isotope ratio. Fragmentation patterns corresponding to the loss of CO, Cl, and methoxy groups.

The crystal structure of related benzophenone derivatives, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone, reveals a twisted conformation between the two phenyl rings. nih.gov A similar non-planar structure would be anticipated for this compound, which would influence its solid-state properties and packing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2 B1597431 4-Chloro-3'-methoxybenzophenone CAS No. 32363-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRZDZXWSBXUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373981
Record name 4-Chloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32363-45-4
Record name 4-Chloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 4 Chloro 3 Methoxybenzophenone

Classical Organic Synthesis Routes for Benzophenone (B1666685) Scaffolds

The construction of the benzophenone scaffold, the core structure of 4-chloro-3'-methoxybenzophenone, has been a subject of extensive research in organic chemistry.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgtamu.edu In the synthesis of this compound, this involves the acylation of anisole (B1667542) with 4-chlorobenzoyl chloride.

The methoxy (B1213986) group (-OCH3) on the anisole ring is an ortho-, para-directing activator, while the chloro group (-Cl) on the benzoyl chloride is a deactivating but also ortho-, para-directing group. The regioselectivity of the reaction is a critical factor, with the desired product being the result of acylation at the para position of the anisole ring due to steric hindrance at the ortho positions.

The choice of catalyst is paramount in Friedel-Crafts acylation, influencing both the reaction rate and the isomeric distribution of the product. While traditional Lewis acids like aluminum chloride (AlCl3) are effective, their use often necessitates stoichiometric amounts and can lead to environmental concerns. tamu.edunih.gov

Modern approaches have focused on developing more sustainable and reusable catalytic systems. For instance, solid acid catalysts, such as modified K-10 clay supported metal chlorides, have been investigated for the synthesis of related hydroxybenzophenones. ijraset.com These catalysts offer advantages like ease of separation and reduced environmental impact. ijraset.com In one study, the use of a K10-Fe-AA-120 catalyst at 40°C provided an optimized yield for a similar benzophenone derivative. ijraset.com Research into zeolite-based catalysts, such as HBEA zeolites, has also shown promise in the acylation of anisole, demonstrating high conversion rates and selectivity. nih.govfrontiersin.org

Catalyst SystemReactantsConditionsYieldReference
Aluminum chloride (AlCl3)Anisole, 4-chlorobenzoyl chlorideDichloromethane, room temp.High tamu.edu
K10-Fe-AA-120Phenol, p-chlorobenzoylchlorideEthylene (B1197577) dichloride, 40°COptimized ijraset.com
HBEA ZeoliteAnisole, Benzoyl chloride120°CUp to 83% conversion nih.gov
–MoO2Cl2Anisole, 4-chlorobenzoyl chlorideReflux, 20 h75% chemicalbook.com

The solvent system plays a crucial role in the Friedel-Crafts acylation by influencing the solubility of reactants and the stability of the reactive intermediates. Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve the reactants and the catalyst complex. youtube.comwisc.edu However, environmental and safety concerns have driven research into alternative solvents.

Solvent-free, or "neat," syntheses have been explored, offering a greener alternative. oregonstate.edu In some cases, one of the reactants, such as anisole, can act as both a reactant and a solvent. prepchem.com The use of less hazardous solvents like hexane (B92381) has also been reported, though this may require adjustments to the work-up procedure. prepchem.com The choice of solvent can significantly impact the reaction's efficiency, with non-polar solvents generally being preferred to avoid complexation with the Lewis acid catalyst.

SolventReactantsCatalystKey ObservationsReference
DichloromethaneAnisole, Propionyl chlorideFeCl3Standard solvent for Friedel-Crafts wisc.edu
DichloromethaneAnisole, Acetyl chlorideAlCl3Effective for reaction and work-up tamu.edu
HexaneAnisole, Benzoyl chlorideAlCl3Product precipitates, requiring decanting prepchem.com
None (Neat)Fluorobenzene, Benzoyl chlorideAlCl3Green chemistry approach oregonstate.edu
Chlorobenzene (B131634)Anisole, 4-chlorobenzoyl chlorideAlCl3Used in a clean preparation method google.com

The stoichiometry of the reactants and the catalyst, along with reaction conditions such as temperature and time, are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. In Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts because it forms a complex with the ketone product. youtube.com

The reaction is typically exothermic, and controlling the temperature, often by using an ice bath during the initial addition of reactants, is crucial to prevent side reactions and ensure the desired regioselectivity. youtube.com The reaction time is also an important factor; insufficient time can lead to incomplete conversion, while excessively long times may promote the formation of degradation products. The slow, dropwise addition of the acylating agent to the mixture of the aromatic substrate and catalyst is a common practice to maintain control over the reaction. wisc.edu

ParameterConditionEffect on PurityReference
Catalyst Stoichiometry >1 equivalent of Lewis AcidPrevents catalyst deactivation by product complexation youtube.com
Temperature Cooling (ice bath) during additionControls exothermicity, minimizes side reactions youtube.com
Addition Rate Slow, dropwise additionMaintains control over the reaction rate wisc.edu
Reaction Time Optimized for specific reactantsEnsures complete conversion without byproduct formation chemicalbook.com

While Friedel-Crafts acylation is a dominant method, other synthetic strategies have been developed for the formation of diarylmethanones like this compound.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has emerged as a powerful tool for the formation of carbon-carbon bonds. dntb.gov.ua This reaction has been adapted for the synthesis of diarylmethanes and, by extension, can be applied to the synthesis of diarylketones. nih.govdntb.gov.ua

For the synthesis of a benzophenone derivative, this could involve the coupling of an aryl boronic acid with an aryl halide. nih.govacs.org The reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of non-toxic boron reagents. dntb.gov.ua The development of specific ligands and catalyst systems continues to expand the scope and efficiency of the Suzuki-Miyaura reaction for the synthesis of complex molecules like substituted benzophenones. nih.govacs.org

Reactant 1Reactant 2Catalyst SystemKey FeaturesReference
Diarylmethyl 2,3,4,5,6-pentafluorobenzoatesAryl boronic acidsPalladium catalystBroad substrate scope, mild conditions nih.govacs.org
Benzyl chloridesAryl boronic acidsPdCl2Aqueous medium dntb.gov.ua
p-substituted phenylboronic acidArylaldehydeRuthenium catalystC-C cross-coupling chemicalbook.com

Alternative Acylation and Coupling Reactions for Substituted Benzophenones

Oxidation of Precursor Diarylmethanes

The synthesis of diarylketones, such as this compound, can be effectively achieved through the oxidation of their corresponding diarylmethane precursors. This method provides a direct route to the ketone functionality. A general procedure for this transformation involves the use of an oxidizing agent in a controlled reaction environment.

For instance, the oxidation of substituted diarylmethanes can be carried out in a high-pressure autoclave. chemicalbook.com In a typical reaction, the diarylmethane substrate is combined with an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a catalyst such as tert-butyl nitrite (B80452) (TBN), and acetic acid in a suitable solvent like 1,1,2,2-tetrachloroethane (B165197) (TeCA). The reaction is conducted under an oxygen atmosphere (e.g., 0.3 MPa) and heated to a specific temperature, for example, 130 °C, for a duration necessary to complete the reaction. chemicalbook.com Upon completion, the mixture is cooled, depressurized, and concentrated. The final diarylketone product is then purified using techniques like column chromatography. chemicalbook.com

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of benzophenone derivatives benefits significantly from these innovations, particularly through the use of heterogeneous catalysts and microwave-assisted techniques.

Heterogeneous catalysts are crucial in green chemistry as they exist in a different phase from the reactants, simplifying their removal from the reaction mixture and enabling their reuse. jetir.orgnih.gov This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the product. jetir.org Nanocatalysts, in particular, offer a high surface-to-volume ratio, leading to an increased number of active sites and enhanced catalytic activity. jetir.orgajgreenchem.com

A significant advancement in heterogeneous catalysis is the use of magnetic nanoparticles (MNPs) as catalyst supports. researchgate.net These materials, often based on iron oxides like Fe₃O₄, combine the catalytic activity of a supported Lewis acid with the superparamagnetic properties of the nanoparticle core. eurekaselect.comlongdom.org This magnetic property allows for the straightforward and efficient separation of the catalyst from the reaction medium using an external magnet, a considerable advantage for process scalability and sustainability. researchgate.neteurekaselect.com

The development of these catalysts involves several steps. For example, a sulfonic acid-functionalized magnetic nanoparticle catalyst designed for Friedel-Crafts reactions, a key step in many benzophenone syntheses, can be prepared by first coating a magnetic nanoparticle (e.g., CoFe₂O₄) with silica (B1680970). acs.org This silica shell is then functionalized, for instance, with (3-chloropropyl)trimethoxysilane. Subsequent reactions can introduce an ionic liquid moiety, such as an imidazole (B134444) group, which is then further functionalized to attach the active acidic catalyst site (e.g., -SO₃H). acs.org

The characterization of these nanocatalysts is essential to confirm their structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) are used to identify functional groups on the catalyst surface, while scanning electron microscopy (SEM) reveals the morphology and size of the nanoparticles. acs.orgnih.gov X-ray diffraction (XRD) can be employed to determine the crystalline structure of the material. acs.orgnih.gov

A primary driver for developing MNP-supported catalysts is their alignment with the principles of green chemistry. researchgate.net The ability to easily recover and reuse the catalyst for multiple reaction cycles significantly reduces chemical waste and lowers operational costs. nih.govresearchgate.net

The reusability of these catalysts has been demonstrated in various studies. For example, some nanocatalysts have been successfully reused for five to seven consecutive cycles without a significant decrease in their catalytic activity. nih.govnih.gov This high level of stability and recyclability underscores their potential for use in environmentally benign industrial processes. ajgreenchem.com The use of such catalysts minimizes the need for hazardous and often stoichiometric amounts of traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which are difficult to recycle and pose environmental challenges. researchgate.net

Catalyst Reusability Data

Catalyst Type Number of Cycles Outcome Source
Fe₃O₄@gC₃N₄@Thiamine Nanocatalyst 7 No significant reduction in catalytic activity nih.gov

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating, which transfers energy via conduction and convection, microwave irradiation directly heats the bulk of the reaction mixture uniformly and rapidly. nih.govyoutube.com This "incore" heating leads to a significant increase in reaction rates. youtube.com

The application of MAOS to the synthesis of benzophenone derivatives and related compounds has shown remarkable improvements in efficiency. Reactions that traditionally require many hours or even days can often be completed in a matter of minutes under microwave irradiation, frequently with improved product yields. youtube.com

For example, the synthesis of benzophenone ethylene ketals, which takes 40 hours using conventional refluxing, can be achieved with 100% conversion in just 3 hours using microwave assistance. researchgate.netumich.edu In other syntheses, such as for quinoxaline (B1680401) derivatives, microwave-assisted Buchwald-Hartwig cross-coupling reactions have been completed in 30 minutes with yields as high as 91%. nih.gov The rapid, high-yield synthesis of various heterocyclic compounds under microwave conditions further illustrates the broad applicability and advantages of this technology. youtube.comrsc.org This reduction in reaction time not only increases throughput but also saves significant energy.

Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Source
Ketalization of 4-chlorobenzophenone (B192759) 40 hours 3 hours (100% conversion) researchgate.netumich.edu
Synthesis of Triazole 60 minutes (45-60% yield) 10 minutes (higher yield) youtube.com
Diels-Alder Reaction 12 hours (solvent) 2 minutes (solvent-free) youtube.com

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Solvent-Free or Reduced-Solvent Reaction Designs

In the pursuit of greener and more sustainable chemical manufacturing, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents. For the synthesis of benzophenone derivatives like this compound, traditional methods often rely on solvents that pose environmental and safety concerns. Consequently, research into solvent-free and reduced-solvent reaction designs has gained traction.

One notable approach involves the use of solid acid catalysts in solvent-free or neat conditions. For instance, a solvent-free synthesis of 4-methoxybenzophenone (B1664615) has been reported using a ZnO catalyst. oregonstate.edu In this procedure, anisole was reacted with benzoyl chloride in the presence of ZnO, and the product was isolated through simple extraction. oregonstate.edu While this example does not yield the exact target molecule, it demonstrates the feasibility of solvent-free Friedel-Crafts acylation for related benzophenones.

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), represents another promising solvent-free avenue. rsc.org This technique has been successfully applied to various organic transformations and holds potential for the synthesis of this compound, although specific examples for this compound are not yet prevalent in the literature. The primary advantages of mechanochemistry include the absence of bulk solvents, potentially faster reaction times, and different selectivity compared to solution-phase reactions. rsc.org

A documented reduced-solvent approach involves the synthesis of 4-chloro-4'-hydroxybenzophenone, where 4-chloro-4'-methoxybenzophenone (B194590) is a key intermediate. google.com In this patented method, the Friedel-Crafts reaction between a methyl-phenoxide and p-chlorobenzoyl chloride is carried out in chlorobenzene, which serves as a solvent. google.com While not entirely solvent-free, this method represents a reduction in solvent usage compared to more traditional approaches and offers a streamlined one-pot process for obtaining the derivative. google.com

The table below summarizes key aspects of these greener synthetic approaches.

Method Catalyst/Conditions Solvent Key Advantages Relevance to this compound
Solvent-Free Acylation ZnONone (Neat)Eliminates solvent waste, simplified workupDemonstrates feasibility for related benzophenones. oregonstate.edu
Mechanochemical Synthesis Ball MillingNoneSolvent-free, potential for novel reactivityA promising but underexplored route for this specific compound. rsc.org
Reduced-Solvent Acylation Aluminum chlorideChlorobenzeneReduced solvent volume, one-pot procedureDirectly applicable as an intermediate is synthesized. google.com

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, catalysts, and by-products. The choice of method depends on the scale of the reaction and the nature of the impurities.

Recrystallization and Chromatographic Separations

Recrystallization is a widely employed technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for effective recrystallization. The ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at lower temperatures, allowing for the crystallization of the pure compound upon cooling. For benzophenone derivatives, various solvents and solvent mixtures have been utilized. For instance, recrystallization from ethanol (B145695) or hexane has been reported for similar benzophenone compounds. oregonstate.eduoregonstate.edu In some cases, a process of trituration with a solvent mixture like 15% ethyl acetate/heptane can be effective in purifying the product by washing away impurities. google.com

Chromatographic separations are powerful tools for isolating the desired product, especially when dealing with complex mixtures or isomers that are difficult to separate by recrystallization.

Thin-Layer Chromatography (TLC): TLC is an essential analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. oregonstate.edu By comparing the Rf values of the product and impurities, an optimal mobile phase can be selected.

Column Chromatography: This preparative technique is used to separate the components of a mixture on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column. chemicalbook.com The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution separation compared to traditional column chromatography and is particularly useful for separating closely related isomers. mtc-usa.comresearchgate.net For positional isomers, which are common by-products in Friedel-Crafts acylations, specialized HPLC columns such as those with a phenyl stationary phase can provide enhanced selectivity. mtc-usa.com The separation of dichlorobenzene and chlorotoluene isomers has been successfully achieved using a MIL-53(Al) metal-organic framework as the stationary phase in HPLC, demonstrating the potential of novel materials in chromatographic separations.

The following table outlines common purification techniques for benzophenone derivatives.

Technique Description Typical Solvents/Stationary Phases Application Notes
Recrystallization Purification of solids based on differential solubility.Ethanol, Hexane, Ethyl acetate/HeptaneEffective for removing significantly different impurities. oregonstate.eduoregonstate.edugoogle.com
Column Chromatography Separation based on differential adsorption on a solid phase.Stationary Phase: Silica gel; Mobile Phase: Varies (e.g., Hexanes/EtOAc)Standard method for preparative purification. chemicalbook.comorgsyn.org
HPLC High-resolution separation for analytical or preparative purposes.Stationary Phase: C18, Phenyl, Chiral phases, MOFsIdeal for separating closely related isomers. mtc-usa.comresearchgate.net

Strategies for By-product Identification and Removal

In the synthesis of this compound via Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride, the formation of positional isomers is a primary concern. The electrophilic acylating agent can attack the anisole ring at different positions relative to the methoxy group.

Potential By-products:

2'-Acyl Isomer: (4-Chlorophenyl)(2-methoxyphenyl)methanone

4'-Acyl Isomer: (4-Chlorophenyl)(4-methoxyphenyl)methanone (if the starting material was 1-methoxy- instead of 3-methoxyanisole, or due to isomerization)

Di-acylated Products: Products resulting from the addition of more than one acyl group to the anisole ring.

Unreacted Starting Materials: Residual 4-chlorobenzoyl chloride and anisole.

Products from Self-Condensation or Decomposition: Depending on the reaction conditions.

Identification of By-products:

The identification of these by-products is typically achieved through a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the differentiation of isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons. oregonstate.edu

Mass Spectrometry (MS): Determines the molecular weight of the components, confirming the presence of isomers (which will have the same molecular weight as the desired product) and other by-products. oregonstate.edu

Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic benzophenone carbonyl group and other functional groups. oregonstate.edu

Chromatographic Comparison: Comparing the retention times or Rf values of the reaction mixture components with those of known standards can help in identifying by-products.

Strategies for Removal:

Once identified, the removal of these by-products is crucial for obtaining pure this compound.

Fractional Recrystallization: If the solubility differences between the desired product and its isomers are significant, fractional recrystallization can be employed. This involves a series of recrystallization steps to progressively enrich the desired isomer.

Preparative Chromatography: Column chromatography and preparative HPLC are the most effective methods for separating positional isomers. researchgate.net The choice of the stationary and mobile phases is critical for achieving good resolution. For example, a pentafluorophenyl (PFP) stationary phase has been shown to be effective in separating halogenated isomers. researchgate.net

Reaction Optimization: The formation of by-products can often be minimized by carefully controlling the reaction conditions. This includes factors such as the choice of catalyst, reaction temperature, and the order of reagent addition. For instance, in Friedel-Crafts acylation, the use of milder Lewis acids and lower temperatures can sometimes improve regioselectivity. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Chloro-3'-methoxybenzophenone in solution. One-dimensional ¹H and ¹³C NMR provide initial information on the number and electronic environment of protons and carbons, but multi-dimensional techniques are essential for unambiguous assignment and conformational insights.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems of the two substituted aromatic rings.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would be critical for tracing the connectivity of protons on each aromatic ring.

Ring A (4-chlorophenyl): The protons on this ring form an AA'BB' system, which often appears as two sets of doublets. A COSY spectrum would show a cross-peak connecting the protons ortho to the carbonyl group (H-2, H-6) with the protons meta to the carbonyl group (H-3, H-5), confirming their adjacency.

Ring B (3-methoxyphenyl): This ring presents a more complex splitting pattern. The COSY spectrum would show correlations between H-2' and H-6', H-4' and H-5', and H-5' and H-6', allowing for the sequential assignment of these protons around the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. slideshare.net NOESY is crucial for determining the relative orientation of the two phenyl rings and the position of the methoxy (B1213986) group.

Inter-ring Correlations: Due to the inherent twist in the benzophenone (B1666685) backbone, NOESY cross-peaks would be expected between the protons ortho to the carbonyl group on both rings (H-2/6 and H-2'/6'). The intensity of these correlations provides qualitative information about the average dihedral angle between the rings in solution.

Methoxy Group Correlation: A distinct NOESY correlation would be observed between the methoxy protons (-OCH₃) and the adjacent aromatic protons on the same ring, specifically H-2' and H-4'. This unequivocally confirms the position of the methoxy substituent at the 3'-position.

A summary of expected NMR data is presented below.

Proton Assignment (Predicted) Expected ¹H Chemical Shift (ppm) Expected COSY Correlations Expected NOESY Correlations
H-2, H-6 (ortho to C=O, adjacent to Cl)7.6 - 7.8H-3, H-5H-2', H-6'
H-3, H-5 (meta to C=O, adjacent to Cl)7.4 - 7.5H-2, H-6-
H-2' (ortho to C=O, adjacent to -OCH₃)7.3 - 7.4H-6'H-2, H-6, -OCH₃
H-4' (para to C=O, adjacent to -OCH₃)7.1 - 7.2H-5'-OCH₃
H-5' (meta to C=O)7.4 - 7.5H-4', H-6'-
H-6' (ortho to C=O)7.2 - 7.3H-2', H-5'H-2, H-6
-OCH₃3.8 - 3.9-H-2', H-4'

Substituted benzophenones, including this compound, are not planar molecules. Steric hindrance between the ortho-protons (and substituents) on the two rings forces them to twist out of the plane of the central carbonyl group. scialert.net This results in a propeller-like conformation.

The conformation is defined by the two torsional angles (φ₁ and φ₂) of the phenyl rings relative to the carbonyl plane. Semi-empirical conformational energy calculations and X-ray crystallography studies on analogous compounds show that the minimum energy conformation is a compromise between steric repulsion and electronic conjugation. cdnsciencepub.comresearchgate.net For example, studies on similar molecules have revealed significant ring twists:

3-hydroxybenzophenone: Ring twist of 51.61°. nih.govresearchgate.net

4-chloro-4'-hydroxybenzophenone: Ring twist of 64.66°. nih.govresearchgate.net

Based on these examples, this compound is expected to adopt a stable, non-planar ground-state conformation with significant dihedral angles between both rings and the central carbonyl group. In solution, the molecule undergoes dynamic behavior, including rapid rotation of the phenyl rings. NMR spectroscopy, particularly through the analysis of NOESY data and temperature-dependent studies, can provide insights into the preferred solution-state conformation and the energy barriers to ring rotation.

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in the solid state. europeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

While no specific SSNMR studies on this compound have been reported, the technique would be highly informative. Different crystalline polymorphs would exhibit distinct ¹³C SSNMR spectra. nih.gov The chemical shifts of the carbon atoms are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and the specific molecular conformation adopted in the crystal lattice.

Key applications of SSNMR would include:

Identification of Polymorphs: Each crystalline form would produce a unique spectral fingerprint.

Quantification: SSNMR can be used to quantify the amounts of different polymorphs in a mixed sample.

Conformational Analysis: Differences in chemical shifts between polymorphs can be directly related to differences in the torsional angles of the phenyl rings and other conformational parameters in the solid state.

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides direct evidence for the presence of specific functional groups. For this compound, the key characteristic absorption bands are predicted based on data from analogous compounds like 4-chlorobenzophenone (B192759) and 4-methoxybenzophenone (B1664615). chemicalbook.comchemicalbook.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1650 - 1670
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Ring Stretch1580 - 1600, 1450 - 1500
C-O-C (Aryl Ether)Asymmetric Stretch1230 - 1270
C-O-C (Aryl Ether)Symmetric Stretch1020 - 1060
C-Cl (Aryl Halide)Stretch1080 - 1100
C-H (Aromatic)Out-of-Plane Bend750 - 900

The most prominent peak in the FTIR spectrum would be the strong absorption from the carbonyl (C=O) group stretch, typically found around 1660 cm⁻¹. The exact position is sensitive to conjugation with the aromatic rings. The presence of both the chloro-substituted and methoxy-substituted rings would be confirmed by characteristic C-Cl and C-O-C stretching vibrations, respectively.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is often more effective for analyzing non-polar, symmetric vibrations.

For this compound, a Raman spectrum would provide valuable information:

Carbonyl Group: The C=O stretch is also Raman active, typically appearing in a similar region as in the IR spectrum but often with a different intensity.

Aromatic Ring Vibrations: Symmetric "ring-breathing" modes of the phenyl rings, which involve the uniform expansion and contraction of the C-C bonds, give rise to strong and sharp Raman signals.

C-Cl and C-Phenyl Bonds: The C-Cl and C-phenyl stretching vibrations are also readily observable in the Raman spectrum. Studies on benzophenone itself show that the symmetric C-phenyl stretch is a key vibrational mode. iaea.org

Analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational framework of this compound, allowing for a thorough structural confirmation and molecular fingerprinting.

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation reaction, can be effectively monitored in real-time using in situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netmt.com This method allows for the continuous tracking of reactants, intermediates, and products directly within the reaction vessel without the need for sampling, providing immediate insights into the reaction kinetics and mechanism. researchgate.netmt.com

During the acylation process, key spectral changes can be observed. For instance, in a reaction involving an aroyl chloride, the disappearance of the characteristic carbonyl stretching vibration of the acid chloride (typically around 1770-1815 cm⁻¹) and the concurrent appearance of the ketone carbonyl stretch of the benzophenone product (around 1640 cm⁻¹) serve as direct indicators of reaction progression. researchgate.net By monitoring the intensity of these peaks over time, a kinetic profile of the reaction can be generated. This real-time data is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of by-products. mt.comthermofisher.com Modern FTIR spectrometers can capture a high number of spectra per second at high resolution, essentially creating a "video" of the chemical transformation as it occurs. thermofisher.com

Mass Spectrometry for Molecular Fragmentation and Purity Assessment

Mass spectrometry is an indispensable tool for the definitive identification and purity evaluation of this compound. It provides data on the molecule's exact mass, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule, which in turn confirms its elemental formula (C₁₄H₁₁ClO₂). The theoretical exact mass of this compound is calculated to be 246.0447573 Da. nih.gov Experimental HRMS analysis provides a measured mass that is compared to this theoretical value. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition and helps to distinguish the target compound from isomers or other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Evaluation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to assess the purity of this compound and to identify any potential impurities. rsc.orgnih.gov In this method, the sample is first vaporized and passed through a gas chromatography column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. nih.gov

The resulting chromatogram will show a major peak corresponding to this compound, and its peak area provides a quantitative measure of its purity. Any smaller peaks in the chromatogram represent impurities. nih.gov The mass spectrum of each impurity peak can be analyzed and compared to spectral libraries to identify its structure. rsc.org Common impurities in the synthesis of substituted benzophenones can include unreacted starting materials, by-products from side reactions (such as ortho-substituted isomers), or residual solvents. pharmaffiliates.comresearchgate.net

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation pattern of this compound observed in the mass spectrum provides a virtual fingerprint that is used for structural confirmation. researchgate.net When the molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which then undergoes characteristic fragmentation. youtube.comyoutube.com The analysis of these fragments helps to piece together the original structure.

For this compound, the fragmentation is dictated by the functional groups present. The primary cleavage events often occur at the bonds adjacent to the carbonyl group (alpha-cleavage). youtube.comlibretexts.org This can lead to the formation of several key fragment ions:

Loss of the chlorophenyl group: Cleavage can result in the formation of the methoxybenzoyl cation at m/z 135.

Loss of the methoxyphenyl group: This pathway would generate the chlorobenzoyl cation at m/z 139 (with the characteristic 3:1 isotopic pattern for chlorine). miamioh.edu

Further fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of CO (28 Da) from the acylium ions or the loss of a methyl radical (15 Da) from the methoxy group. youtube.com

A plausible fragmentation pathway starts with the molecular ion at m/z 246. Subsequent alpha-cleavage leads to the prominent fragments at m/z 139 and m/z 135. The ion at m/z 139 can then lose a CO molecule to give a chlorophenyl cation at m/z 111. The presence and relative abundance of these specific fragments provide unambiguous confirmation of the compound's structure. researchgate.net

Table 1: Key Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula
246/248 Molecular Ion [M]⁺• [C₁₄H₁₁ClO₂]⁺•
139/141 [4-chlorobenzoyl]⁺ [C₇H₄ClO]⁺
135 [3-methoxybenzoyl]⁺ [C₈H₇O₂]⁺
111/113 [4-chlorophenyl]⁺ [C₆H₄Cl]⁺
107 [3-methoxyphenyl]⁺ [C₇H₇O]⁺

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) results in characteristic M/M+2 isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also reveals how individual molecules of this compound are arranged in the crystal lattice. bohrium.comacs.org This crystal packing is governed by a network of non-covalent intermolecular interactions. In substituted benzophenones, these interactions can include weak C-H···O hydrogen bonds, where the carbonyl oxygen acts as an acceptor. bohrium.comacs.org Additionally, π-π stacking interactions between the aromatic rings and halogen bonding involving the chlorine atom can play a significant role in stabilizing the crystal structure. bohrium.comresearchgate.net Understanding these interactions is crucial as they can influence the material's physical properties, such as melting point and solubility.

Table 2: Illustrative Crystallographic Data for a Benzophenone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 17.657
b (Å) 16.047
c (Å) 18.346
β (°) 109.06
Volume (ų) 4913.2
Z 4

Note: This data is illustrative for a related crystal structure and serves as an example of the parameters obtained from an X-ray crystallographic analysis. researchgate.net Specific data for this compound would require a dedicated crystallographic study.

Resolution of Positional Isomerism and Stereochemical Features

The structural identity of this compound is defined by the specific arrangement of its substituents on the two phenyl rings. Positional isomerism is a key consideration, as the chloro and methoxy groups can be located at various positions, leading to a range of isomers with distinct physical and chemical properties. For instance, isomers such as 4-Chloro-4'-methoxybenzophenone (B194590) and 3-Chloro-4'-methoxybenzophenone exhibit different spectroscopic and chemical behaviors. The synthesis of this compound requires precise control of reactants, often starting from precursors like 4-chloro-3-methoxybenzoic acid, to ensure the correct placement of the functional groups. The resolution and identification of these isomers are typically achieved through a combination of chromatographic techniques (e.g., HPLC, GC) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, which can unequivocally determine the connectivity of the atoms.

From a stereochemical perspective, this compound does not possess any chiral centers, and therefore, does not exhibit enantiomerism or diastereomerism. However, its stereochemistry is characterized by its conformational flexibility. The molecule's three-dimensional shape is primarily determined by the torsional or dihedral angles between the plane of the carbonyl group and the planes of the two aryl rings. Due to steric hindrance between the ortho hydrogens of the phenyl rings and the carbonyl oxygen, the rings are twisted out of the plane of the C=O group. This non-planar conformation influences the extent of π-electron delocalization across the molecule, which in turn affects its electronic absorption spectra and photochemical behavior. Computational modeling studies on substituted benzophenones are often employed to determine the most stable ground-state conformation and to understand the rotational barriers around the phenyl-carbonyl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption spectrum of this compound, like other benzophenone derivatives, is characterized by two main types of electronic transitions in the ultraviolet (UV) region: n-π* and π-π* transitions. scialert.net

The π-π transition* is a high-intensity absorption, typically observed at shorter wavelengths (around 250 nm for the parent benzophenone). researchgate.net This transition involves the excitation of an electron from a bonding π molecular orbital, which is delocalized over the aromatic rings and the carbonyl group, to an antibonding π* molecular orbital. scialert.net The presence of the chloro and methoxy substituents can influence the energy and intensity of this transition. The methoxy group, being an electron-donating group, and the chlorine atom, through its resonance effect, can extend the conjugation and may cause a bathochromic (red) shift of this absorption band compared to unsubstituted benzophenone.

The n-π transition* corresponds to the excitation of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. scialert.net This transition is formally forbidden by symmetry rules, resulting in a much weaker absorption band compared to the π-π* transition. It appears at a longer wavelength, typically in the range of 330-360 nm for benzophenone. researchgate.net This lower energy transition is a hallmark of carbonyl compounds and is crucial for the photochemistry of benzophenones, as it leads to the formation of the reactive triplet state. nih.gov

Table 1: Typical Electronic Transitions in Benzophenone Systems

Transition Type Approximate Wavelength (nm) Molar Absorptivity (ε) Orbital Origin Description
π → π* ~250 High (>10,000 L mol⁻¹ cm⁻¹) π (Aromatic rings, C=O) Allowed transition, strong absorption.
n → π* ~340 Low (100-1000 L mol⁻¹ cm⁻¹) n (Carbonyl Oxygen) Forbidden transition, weak absorption.

Solvent Effects on Absorption and Emission Characteristics

The absorption and emission characteristics of this compound are significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, affects the n-π* and π-π* transitions differently and can be used to help identify them. missouri.eduresearchgate.net

For the n-π transition*, an increase in solvent polarity typically causes a hypsochromic (or blue) shift, meaning the absorption maximum moves to a shorter wavelength. missouri.edu This is because polar solvents, particularly those capable of hydrogen bonding (like ethanol), can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net

Conversely, the π-π transition* generally exhibits a bathochromic (or red) shift, with the absorption maximum moving to a longer wavelength in more polar solvents. scialert.netmissouri.edu The π* excited state is typically more polar than the π ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. researchgate.net

While fluorescence from the singlet excited state of benzophenones is generally weak at room temperature due to highly efficient intersystem crossing, phosphorescence from the triplet state can be observed, particularly at low temperatures. The emission properties are also subject to solvent effects, with changes in solvent polarity affecting the energy and lifetime of the excited triplet state.

Table 2: Solvent Effects on Benzophenone Absorption Maxima

Solvent Polarity λmax for π-π* (nm) λmax for n-π* (nm)
n-Hexane Non-polar 247.6 ~345
Ethanol (B145695) Polar 252.7 ~335

Data is based on studies of unsubstituted benzophenone and illustrates the general trend. Specific values for this compound may vary. scialert.net

Investigation of Photostability and Primary Photochemical Processes

The photostability of this compound is relatively low, as it is designed to be a photoactive molecule. Its photochemistry is dominated by the reactivity of its excited triplet state. nih.gov The primary photochemical process upon absorption of UV radiation is as follows:

Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁ or S₂).

Intersystem Crossing (ISC): The excited singlet state undergoes a very rapid and efficient transition to the lower-energy triplet state (T₁). This process is a key feature of benzophenone photochemistry. acs.org The T₁ state has a biradical character, with unpaired electron spin density on the carbonyl oxygen and the carbon atom.

Photochemical Reactions: The long-lived and high-energy triplet state is the primary reactive species. It can participate in various photochemical reactions, most notably hydrogen atom abstraction from a suitable hydrogen-donor substrate (like a solvent or another organic molecule). nih.govnih.gov This generates a ketyl radical and a substrate-derived radical. Subsequent radical-radical coupling can lead to the formation of new C-C bonds.

Substituents on the benzophenone core can influence its photochemistry. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group in this compound can affect the energy and reactivity of the triplet state. For instance, substituents can alter the nature of the lowest triplet state, which can be either n,π* or π,π. Benzophenones with a lowest lying n,π triplet state are generally efficient at hydrogen abstraction. acs.org In contrast, those with a low-lying π,π* triplet state are typically less reactive in photoreduction processes. acs.org The specific photostability and reaction pathways of this compound would depend on the interplay of these electronic effects and the reaction environment.

Computational and Theoretical Chemistry Investigations of 4 Chloro 3 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of organic molecules.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-3'-methoxybenzophenone, a DFT study would typically begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

In substituted benzophenones, a significant structural parameter is the twist angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents. For instance, a study on various substituted benzophenones revealed that ring twists can vary significantly, affecting the molecule's conformation and crystal packing. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The vibrational modes are associated with specific molecular motions, such as the stretching of the C=O (carbonyl) and C-Cl bonds, as well as the various vibrations of the phenyl rings and the methoxy (B1213986) group. A study on substituted benzophenones demonstrated that the C-H stretching modes can be influenced by the presence of methoxy groups. scialert.net

Table 1: Predicted Vibrational Frequencies for a Representative Benzophenone (B1666685) Derivative (Illustrative)

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C=O Stretch~1650-1700
C-Cl Stretch~600-800
Aromatic C-H Stretch~3000-3100
Asymmetric CH₃ Stretch (methoxy)~2950-3000
Symmetric CH₃ Stretch (methoxy)~2850-2950
C-O-C Stretch (methoxy)~1200-1300

Note: This table is illustrative and based on general values for similar compounds. Actual values for this compound would require specific DFT calculations.

Analysis of Molecular Orbitals (HOMO-LUMO Gap) and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring due to the electron-donating nature of the methoxy group. Conversely, the LUMO is likely to be concentrated around the carbonyl group and the chloro-substituted phenyl ring, influenced by the electron-withdrawing nature of the carbonyl and chloro groups.

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-poor regions of the molecule. The MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to model chemical reactions, predicting the most likely pathways and identifying the high-energy transition states. For this compound, this could involve studying its behavior in photochemical reactions, a common area of investigation for benzophenones, or its reactions with nucleophiles and electrophiles.

By calculating the energies of reactants, products, and intermediates, along with the transition state structures and their associated activation energies, a detailed reaction mechanism can be elucidated. This predictive capability is essential for designing new synthetic routes and understanding the molecule's stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its conformational flexibility and interactions with its environment.

An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their motion. This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt due to the rotation around its single bonds, particularly the bonds connecting the phenyl rings to the carbonyl group.

Furthermore, by simulating the molecule in the presence of solvent molecules or within a crystal lattice, MD can shed light on intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are critical in determining the bulk properties of the compound, such as its solubility and melting point. Research on other benzophenones has highlighted the importance of these interactions in their crystal structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were found, the principles can be applied based on research on other benzophenone derivatives. nih.govresearchgate.net

Derivation of Molecular Descriptors Relevant to Biological Activity

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure and properties. For this compound, these would include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. These describe the electronic aspects of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters. These relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of the molecule's hydrophobicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Once these descriptors are calculated for a series of benzophenones with known biological activity (e.g., antimalarial, antifungal), statistical methods are used to build a mathematical model that predicts the activity based on the descriptor values. nih.govresearchgate.net Such a model could then be used to predict the biological activity of new, unsynthesized benzophenone derivatives, guiding the design of more potent compounds. QSAR studies on benzophenones have been successful in predicting their antimalarial activity. nih.govresearchgate.net

Development and Validation of Predictive Models for Pharmacological Effects

The development of predictive models for the pharmacological effects of chemical compounds is a cornerstone of modern computational drug discovery. For novel compounds like this compound, where extensive experimental data may be limited, in silico models such as Quantitative Structure-Activity Relationship (QSAR) offer valuable insights into their potential biological activities.

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov While specific QSAR models exclusively for this compound are not extensively documented in public literature, the principles of their development can be applied. The general methodology involves several key steps:

Data Set Collection and Curation: A dataset of structurally related compounds, such as other benzophenone or chalcone (B49325) derivatives, with known pharmacological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests, are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. youtube.com

For instance, studies on chalcone derivatives, which share structural similarities with benzophenones, have successfully utilized QSAR models to predict their antimycobacterial and anti-tubercular activities. nih.govnih.gov These models have identified key molecular descriptors, such as the highest occupied molecular orbital (HOMO) energy and molar refractivity, as being influential in the observed biological effects. nih.gov

The validation of these predictive models is a critical step to ensure their accuracy and predictive power. Common validation metrics include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. A robust and validated QSAR model can then be used to predict the pharmacological effects of new compounds like this compound, guiding further experimental investigation.

A hypothetical workflow for developing a predictive QSAR model for the estrogenic activity of benzophenone derivatives is outlined in the table below.

StepDescriptionExample Tools/Methods
1. Data CollectionGathering a dataset of benzophenone derivatives with experimentally determined estrogen receptor binding affinities.ChEMBL, PubChem
2. Structure Preparation2D to 3D structure conversion and energy minimization of the compounds.ChemDraw, Avogadro
3. Descriptor CalculationComputing a variety of molecular descriptors (e.g., topological, electronic, steric).PaDEL-Descriptor, Dragon
4. Data SplittingDividing the dataset into training and test sets for model building and validation.Random splitting, Kennard-Stone algorithm
5. Model BuildingGenerating the QSAR model using statistical or machine learning methods.Multiple Linear Regression (MLR), Support Vector Machine (SVM)
6. Model ValidationAssessing the statistical significance and predictive ability of the model.Internal (cross-validation) and external validation
7. PredictionUsing the validated model to predict the activity of this compound.Applying the generated QSAR equation

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. phcogj.comresearchgate.net This method allows for the elucidation of the binding mode and the estimation of the binding affinity between the ligand and its target. In the context of this compound, molecular docking studies can provide valuable insights into its potential biological targets and the molecular basis of its pharmacological effects.

The process of molecular docking involves several key stages:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). rcsb.orgrcsb.org The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket.

Preparation of the Ligand: The 2D structure of the ligand, in this case, this compound, is converted into a 3D conformation. The ligand's geometry is optimized, and partial charges are assigned.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This analysis includes examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

Given the structural similarity of this compound to compounds known to interact with nuclear receptors, the estrogen receptor (ER) presents a relevant biological target for in silico assessment. nih.govmdpi.com Specifically, the alpha isoform of the estrogen receptor (ERα) is a well-established target in breast cancer therapy. phcogj.com Molecular docking simulations can be employed to predict the binding affinity of this compound to the ligand-binding domain (LBD) of ERα.

The binding affinity is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. By comparing the predicted binding energy of this compound with that of known ERα ligands, such as estradiol (B170435) or tamoxifen, a preliminary assessment of its potential as an ER modulator can be made.

The table below presents a hypothetical in silico assessment of the binding affinities of this compound and reference compounds with the estrogen receptor alpha.

CompoundTarget ReceptorPDB IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compoundEstrogen Receptor α3ERT-8.51.5
Estradiol (Reference Agonist)Estrogen Receptor α1A52-10.20.1
Tamoxifen (Reference Antagonist)Estrogen Receptor α3ERT-9.80.25

Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through dedicated computational and experimental studies.

A detailed analysis of the docked pose of this compound within the ERα ligand-binding pocket can reveal the key amino acid residues involved in the interaction. The ERα LBD is a hydrophobic cavity lined by several important residues that play a crucial role in ligand recognition and binding. nih.govnih.gov

Based on the crystal structures of ERα in complex with various ligands, key residues within the binding pocket include:

Hydrophobic residues: Leucine (Leu346, Leu384, Leu387, Leu391, Leu525), Alanine (Ala350), Phenylalanine (Phe404), Isoleucine (Ile424), and Methionine (Met343, Met388, Met421). nih.gov

Polar and charged residues: Glutamic acid (Glu353), Arginine (Arg394), and Histidine (His524). nih.govnih.gov

The methoxy group on the B-ring of this compound could potentially form hydrogen bonds with polar residues like Glu353 or a water molecule within the binding site. The chlorophenyl group and the benzoyl core would likely engage in hydrophobic and van der Waals interactions with the nonpolar residues lining the pocket. The carbonyl group could also act as a hydrogen bond acceptor.

The table below summarizes the potential key binding site interactions between this compound and the estrogen receptor alpha, as predicted by molecular docking.

Amino Acid ResidueInteraction TypeFunctional Group of Ligand
Glu353Hydrogen BondMethoxy group (oxygen atom)
Arg394Hydrogen BondCarbonyl group (oxygen atom)
Leu384, Leu387, Ala350Hydrophobic InteractionChlorophenyl ring
Phe404Pi-Pi StackingMethoxy-substituted phenyl ring
Met388, Leu525Hydrophobic InteractionBenzoyl core

Note: The interactions listed in this table are hypothetical and based on the principles of molecular docking. Confirmation would require detailed computational analysis and experimental validation.

Enzyme Interaction and Inhibition Studies

Kinetic Analysis of Enzyme-Ligand Interactions:Consequently, no data on the kinetic analysis of interactions between this compound and any enzyme targets are available.

While research exists for other benzophenone derivatives and compounds with chloro- or methoxy- substitutions, the strict focus of the requested article on "this compound" prevents the inclusion of this related but distinct information. The absence of specific data, including the requisite data tables for research findings, makes it impossible to provide an authoritative and scientifically accurate article as per the user's instructions.

Further research would be required to be conducted on this compound to enable a detailed report on its biological and biochemical profile.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies aim to identify which parts of the molecule are essential for its effects and how modifications to its structure can alter its potency and selectivity.

The biological activity of benzophenone derivatives is intrinsically linked to their structural characteristics. The core structure, consisting of two phenyl rings linked by a carbonyl group, serves as the basic scaffold. The nature, position, and number of substituents on these rings are determinant factors for their activity.

For benzophenone derivatives, including those related to this compound, several structural features are considered key contributors to their biological and biochemical activities:

Hydroxylation: The presence and position of hydroxyl (-OH) groups are particularly significant. Primary biodegradation of benzophenones often results in hydroxylated metabolites. nih.gov These hydroxylated forms can exhibit increased endocrine-disrupting activity compared to the parent compounds. nih.govresearchgate.net

Halogenation: The presence of a halogen, such as the chlorine atom in this compound, can significantly influence the molecule's properties. For instance, in studies of 1-phenylbenzazepines, a related class of compounds, a 6-chloro group was found to enhance affinity for the dopamine (B1211576) D1 receptor. mdpi.com Similarly, chlorination of Benzophenone-1 (BP-1) was shown to enhance its antiandrogenic activity. acs.org

Methoxylation: The methoxy group (-OCH3), as seen in this compound, also plays a role. In studies of other complex molecules, a methoxy group can be crucial for potent biological activity. For example, in a series of benzenesulfonamide (B165840) derivatives, a 3-methoxy group was part of the optimized scaffold for potent inhibition of the 12-lipoxygenase enzyme. nih.gov

Conjugated System: The diaryl ketone structure provides a conjugated system that can be important for activity. Modifications that enhance this system, such as replacing a benzene (B151609) ring with naphthalene (B1677914), have been explored to increase herbicidal activity in related compounds by improving chelation with metal ions. frontiersin.org

Table 1: Key Structural Features and Their General Contribution to Activity
Structural FeatureGeneral Contribution to Biological Activity
Benzophenone Core Basic scaffold for interaction with biological targets.
Hydroxyl Groups (-OH) Often increases endocrine-disrupting activity. Formed during metabolism. nih.govresearchgate.net
Halogen Atoms (e.g., -Cl) Can enhance binding affinity to specific receptors and increase antiandrogenic activity. mdpi.comacs.org
Methoxy Groups (-OCH3) Can be critical for potency and selectivity in various biological activities. nih.gov
Lipophilicity Contributes to bioaccumulation and potential for endocrine disruption. researchgate.net

Rational drug design involves modifying a lead compound's structure to improve its desired biological effects while minimizing unwanted ones. For derivatives of this compound, this approach focuses on targeted chemical changes to enhance potency (the amount of substance needed to produce an effect) or selectivity (the ability to target a specific receptor or pathway).

The principles of rational design applied to benzophenone-like structures include:

Iterative Chemical Modification: This involves a cycle of designing, synthesizing, and testing new analogs. For example, iterative modifications of 4-substituted benzopyran compounds led to a progressive increase in anticancer activity. mdpi.com

Scaffold Hopping and Bioisosterism: This strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve activity or pharmacokinetic properties. An example is the replacement of a benzene ring with naphthalene in the design of novel herbicides to enhance their interaction with the target enzyme. frontiersin.org

Targeted Substitutions: Based on SAR findings, specific substitutions are made to optimize interactions with a biological target. For instance, studies on 1-phenylbenzazepine analogs showed that a C-3'-methyl group was important for D1 receptor affinity, while adding hydroxy or methoxy groups at the C-4' position did not provide a significant boost. mdpi.com This highlights how specific positional chemistry is critical.

Improving Selectivity: By understanding how the compound binds to different receptors, modifications can be made to favor binding to one receptor over another. Research on benzenesulfonamide derivatives led to compounds with excellent selectivity over related enzymes. nih.gov

The goal of these design strategies is to create new molecules with improved therapeutic potential or specific toxicological profiles for research purposes.

Endocrine Disrupting Potential (EDP) Research

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine (hormone) system. nih.gov Benzophenone-type compounds have been identified as potential EDCs, and research into the endocrine disrupting potential of this compound and its relatives is an active area of investigation. nih.gov

In vitro assays are essential tools for screening chemicals for their potential to interact with hormone receptors. nih.gov These laboratory-based tests provide initial data on whether a compound can bind to a receptor and trigger a hormonal response.

Receptor Binding Assays: These assays measure the ability of a test compound to compete with a known, labeled ligand for binding to a specific receptor, such as the estrogen receptor (ER) or androgen receptor (AR). nih.gov A strong competitor is considered to have a high binding affinity. The data is often used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand, indicating its relative affinity for the receptor. nih.gov Competitive binding assays using fluorescently labeled hormones (Fluormone™ ligands) allow for the convenient determination of a test compound's relative affinity for a nuclear receptor. thermofisher.com

Reporter Gene Assays: These assays go a step further than binding assays. They use cells that have been genetically modified to produce a measurable signal (like light from luciferase or a color change) when a hormone receptor is activated. nih.govhetwaterlaboratorium.nl If a test chemical activates the receptor, the cell produces the reporter protein, and the resulting signal can be quantified. These assays can determine if a compound acts as an agonist (mimicking the natural hormone) or an antagonist (blocking the natural hormone). oup.com For example, the ER CALUX® bioassay has been used to assess the estrogenic effects of benzophenone derivatives. nih.gov

Many benzophenone derivatives have been shown to possess estrogenic and anti-androgenic effects in these types of in vitro test systems. nih.govoup.com

To understand the risk posed by a potential EDC, its activity is often compared to that of well-characterized endocrine disruptors like Bisphenol A (BPA) or certain pesticides. nih.gov

Potency Comparison: Research has shown that while many synthetic chemicals like benzophenones can exhibit endocrine-disrupting activity, their potency is often much lower than that of natural hormones like 17β-estradiol. mdpi.com

Mechanism of Action: Benzophenones have been shown to interfere with multiple hormonal systems. Besides estrogen and androgen receptors, some derivatives can interact with the progesterone (B1679170) receptor (PR) and the thyroid hormone (TH) axis. nih.gov For example, Benzophenone-2 (BP-2) has been identified as a potent inhibitor of thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis. nih.gov

Environmental Transformation: An important consideration is that the environmental breakdown products of benzophenones can sometimes be more hormonally active than the original compound. nih.gov Biodegradation can lead to the formation of hydroxylated benzophenones, which may have a greater endocrine-disrupting potential. nih.govresearchgate.net

Table 2: Comparison of Endocrine Disrupting Activity
Compound/ClassTarget Receptor/SystemObserved Effect (in vitro/in vivo)Reference
Benzophenone-3 (BP-3) Estrogen Receptor (ER), Androgen Receptor (AR)Weak estrogenic, anti-androgenic effects. nih.govoup.com nih.govoup.com
Benzophenone-2 (BP-2) Thyroid Hormone (TH) axisPotent inhibitor of Thyroid Peroxidase (TPO). nih.gov nih.gov
Chlorinated BP-1 Androgen Receptor (AR)Enhanced antiandrogenic activity compared to parent BP-1. acs.org acs.org
Bisphenol A (BPA) Estrogen Receptor (ER)Known estrogenic activity, associated with various health effects. nih.gov nih.gov
17β-Estradiol (Natural Hormone) Estrogen Receptor (ER)Potent natural estrogen, serves as a benchmark for estrogenic activity. mdpi.com mdpi.com

Plant Growth Regulation Activities of Substituted Methoxybenzophenones

Beyond their effects on animal and human systems, certain benzophenone derivatives have been investigated for their influence on plant life. Substituted 4-methoxybenzophenones have demonstrated a range of plant growth-regulating activities. tandfonline.com

Research has shown that these compounds can cause:

Inhibition of Growth: They can suppress both shoot and root growth in various plant species. tandfonline.com

Induction of Chlorosis: Some derivatives can cause chlorosis, a condition where leaves produce insufficient chlorophyll (B73375) and turn yellow. This effect was observed with methyl-substituted 4-methoxybenzophenones on plants like rice, barnyard grass, and turnip. tandfonline.com

Tropism Disturbance: Certain substituted 4-methoxybenzophenones can interfere with a plant's normal growth responses to environmental stimuli, such as phototropism (growth towards light) and geotropism (growth in response to gravity). tandfonline.com

Herbicidal Activity: The herbicidal potential of benzophenone derivatives is an area of active research. frontiersin.org Some compounds have shown selective herbicidal effects, inhibiting the growth of weeds like barnyard grass while being safe for crops. mdpi.com The mechanism of action for some of these herbicidal benzophenones is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. frontiersin.org Other related structures, like 3,3'-dimethyl-4-methoxybenzophenone, have also been studied for their herbicidal activity in paddy fields. amanote.com

The specific activity of a given methoxybenzophenone derivative depends on the type and position of other substituents on the phenyl rings. tandfonline.com For example, derivatives with a halogen, amino, or cyano group were found to disrupt the geotropic response in tomato plants. tandfonline.com

Table 3: Plant Growth Regulation Activities of Substituted 4-Methoxybenzophenones
Type of ActivitySpecific EffectExample Substituent GroupPlant Species AffectedReference
Growth Inhibition Inhibition of shoot and root growthVariousGeneral tandfonline.com
Chlorosis Induction Yellowing of leaves3'-methyl, 2'-methylRice, Barnyard Grass, Turnip tandfonline.com
Tropism Disturbance Disruption of phototropism and geotropismHalogen, Amino, CyanoTomato tandfonline.com
Herbicidal Activity Weed growth inhibitionVariousBarnyard Grass frontiersin.orgmdpi.comamanote.com

Research on this compound's Biological and Biochemical Activities Remains Largely Undisclosed

Despite interest in the biological activities of benzophenone derivatives, specific research detailing the effects of this compound on plant growth and development is not publicly available. Consequently, an in-depth article focusing on its impact on shoot and root elongation, chlorosis, phototropism, and geotropism, as requested, cannot be generated at this time.

While general information exists regarding the plant growth-regulating properties of a related isomer, 3-Chloro-4'-methoxybenzophenone, this information cannot be extrapolated to the specific compound . Reports on 3-Chloro-4'-methoxybenzophenone suggest it may inhibit shoot and root growth, induce chlorosis (a yellowing of leaf tissue due to a lack of chlorophyll), and cause disturbances in phototropism (the growth of a plant in response to a light stimulus) and geotropism (the growth of the parts of plants in response to the force of gravity). However, without dedicated studies on this compound, any discussion of its specific biological and biochemical activities would be purely speculative.

The creation of detailed data tables and a thorough analysis as per the requested outline is contingent on the availability of peer-reviewed scientific literature that has investigated these specific endpoints for this compound. At present, such resources could not be located.

Therefore, the following sections remain unwritten due to a lack of available data:

Research on Biological and Biochemical Activities of 4 Chloro 3 Methoxybenzophenone5.5.1. Effects on Shoot and Root Elongation5.5.2. Induction of Chlorosis and Disturbances in Phototropism/geotropism

Further research and publication of findings are required before a comprehensive and scientifically accurate article on the specific biological effects of 4-Chloro-3'-methoxybenzophenone on plants can be produced.

Applications of 4 Chloro 3 Methoxybenzophenone in Advanced Materials Science

Role as a Photoinitiator or Sensitizer in Photopolymerization

Benzophenone (B1666685) and its derivatives are widely recognized as Type II photoinitiators. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is the primary active species in the initiation of polymerization.

The efficiency of a photoinitiator is a critical parameter in industrial curing processes, where rapid and complete polymerization is desired. This efficiency is typically evaluated by monitoring the rate of disappearance of monomer double bonds, often using techniques like real-time infrared (RTIR) spectroscopy. For benzophenone-type initiators, the process is co-initiated by a hydrogen donor, such as an amine.

The mechanism of radical generation for Type II photoinitiators like benzophenones involves the abstraction of a hydrogen atom from a synergist molecule (e.g., an amine) by the triplet-state benzophenone. This process results in the formation of a ketyl radical from the benzophenone and an alkylaminyl radical from the amine. It is the alkylaminyl radical that primarily initiates the polymerization of monomers like acrylates.

The specific substituents on the benzophenone ring can influence the energy and reactivity of the triplet state. For instance, the triplet state of 4-methoxybenzophenone (B1664615) has been shown to have different characteristics in various solvents, with a shift from an (n,π) to a (π,π) configuration in polar environments. This change can affect its hydrogen abstraction ability and, consequently, its efficiency as a photoinitiator. The combined electronic effects of the chloro and methoxy (B1213986) groups in 4-chloro-3'-methoxybenzophenone would similarly be expected to modulate its triplet state energy and reactivity, thereby influencing the kinetics of radical generation.

Development as a UV-Stabilizer for Polymeric Materials

The ability of benzophenones to absorb UV radiation makes them excellent candidates for use as UV stabilizers in polymeric materials, protecting them from photodegradation.

Benzophenone-based UV absorbers function by absorbing harmful UV radiation and dissipating it as heat, thus preventing the radiation from breaking down the chemical bonds within the polymer. The effectiveness of a UV absorber is determined by its UV absorption spectrum and its compatibility with the polymer matrix.

An essential characteristic of a UV stabilizer is its own long-term photostability. The stabilizer must be able to withstand prolonged exposure to UV radiation without significant degradation, which would diminish its protective capabilities. The photodegradation of polymers like polystyrene is a well-studied process that can be accelerated by certain additives but mitigated by effective UV stabilizers. The long-term performance of a polymer containing a benzophenone-based stabilizer would depend on the intrinsic photostability of the additive itself within the polymer matrix.

Optoelectronic Applications in Organic Electronic Devices

The photophysical properties of benzophenone derivatives also suggest their potential use in organic electronic devices. For instance, fluorinated benzophenone derivatives have been used as photocatalysts and in the synthesis of materials for organic electronics. The ability to absorb light and transfer energy makes them potentially useful as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although specific research on this compound in this area is lacking.

Investigation of Charge Transport Properties

The charge transport properties of an organic material dictate its efficiency in moving electrons and holes (positive charge carriers) through its molecular structure. These properties are fundamental to the performance of any semiconductor device. For this compound, detailed research into its charge transport characteristics, including electron and hole mobility, is a key area of investigation.

Currently, specific experimental data on the charge transport properties of this compound is not extensively available in publicly accessible research. The mobility of charge carriers is a critical parameter, typically measured in cm²/Vs, and is influenced by factors such as molecular packing in the solid state and the electronic coupling between adjacent molecules. Theoretical studies, often employing density functional theory (DFT), can provide insights into the frontier molecular orbital energies (HOMO and LUMO) and the reorganization energy, which are crucial indicators of a material's potential for efficient charge transport. However, without experimental validation, these remain predictive.

Property Description Significance in Charge Transport
Electron Mobility (µe) The velocity of electrons through the material under an applied electric field.A high electron mobility is desirable for n-type semiconductor materials used in electron transport layers.
Hole Mobility (µh) The velocity of holes through the material under an applied electric field.A high hole mobility is essential for p-type semiconductor materials used in hole transport and hole injection layers.
HOMO Level The energy of the Highest Occupied Molecular Orbital.Influences the efficiency of hole injection from the anode and hole transport.
LUMO Level The energy of the Lowest Unoccupied Molecular Orbital.Affects the efficiency of electron injection from the cathode and electron transport.

Further experimental research, such as time-of-flight (TOF) measurements or the fabrication of single-carrier devices, would be necessary to quantify the charge transport properties of this compound and to create a comprehensive data table of its electronic characteristics.

Role in Hole Injection Enhancement in Conjugated Polymers

The interface between the anode and the active organic layer in an electronic device often presents an energy barrier that impedes the efficient injection of holes. Hole injection layers (HILs) are therefore crucial for reducing this barrier and improving device performance. Materials with appropriate HOMO energy levels can facilitate the transfer of holes from the anode (commonly indium tin oxide, ITO) to the hole-transporting layer, which is often a conjugated polymer.

The potential of this compound to serve as a hole injection enhancement material in devices utilizing conjugated polymers is an area of scientific interest. Its effectiveness would depend on its HOMO energy level relative to the work function of the anode and the HOMO level of the adjacent conjugated polymer. An ideal HIL material forms a cascading energy level alignment, minimizing the energy step for hole injection.

While the specific application of this compound for hole injection enhancement in conjugated polymers is not well-documented in current research literature, the general principles suggest that its utility would be determined by the following factors:

Factor Description Impact on Hole Injection
Energy Level Alignment The relative positions of the anode work function, the HIL's HOMO level, and the conjugated polymer's HOMO level.A well-aligned energy cascade reduces the injection barrier, leading to lower turn-on voltage and higher device efficiency.
Film-forming Properties The ability of the material to form a uniform, pinhole-free thin film on the substrate.A smooth and uniform layer ensures good interfacial contact and prevents electrical shorts.
Chemical and Thermal Stability The ability of the material to withstand the operating conditions of the device without degradation.High stability is crucial for the long-term operational lifetime of the device.

To ascertain the role of this compound in hole injection enhancement, dedicated studies involving the fabrication and characterization of multilayer devices would be required. Such research would involve comparing the performance of devices with and without a this compound layer, analyzing current density-voltage-luminance (J-V-L) characteristics, and determining the external quantum efficiency (EQE). Without such dedicated experimental findings, any discussion on its specific role remains speculative.

Environmental Occurrence, Fate, and Ecotoxicological Assessment of 4 Chloro 3 Methoxybenzophenone

Environmental Distribution and Analytical Methodologies

The presence of benzophenones in aquatic and terrestrial ecosystems is a direct consequence of their extensive application and subsequent release from sources such as wastewater treatment plant effluents and industrial discharges. nih.gov While specific data on the environmental concentrations of 4-Chloro-3'-methoxybenzophenone are limited, the general behavior of benzophenones suggests its likely presence in various environmental matrices.

Detection and Quantification in Aquatic and Terrestrial Matrices

Benzophenone (B1666685) and its derivatives have been detected in various environmental compartments, including surface water, groundwater, sediment, and soil. nih.govmdpi.com Due to their moderate to high lipophilicity, these compounds have a tendency to adsorb to organic matter in soil and sediment. mdpi.com The detection of related compounds like BP-1, BP-3, and BP-4 in groundwater highlights their potential to leach and contaminate subsurface water resources. nih.gov

The quantification of this compound in environmental samples necessitates sensitive analytical methods due to its expected low concentrations. While specific methods for this compound are not widely documented, techniques employed for other benzophenones are readily applicable.

Table 1: Analytical Techniques for Benzophenone Derivatives

Analytical TechniqueDescriptionTypical Detection Limits
Gas Chromatography-Mass Spectrometry (GC-MS)A powerful technique that separates compounds based on their volatility and mass-to-charge ratio, providing high selectivity and sensitivity. nih.govng/L to µg/L range
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)A highly sensitive and selective method suitable for analyzing a wide range of compounds, including those that are not volatile enough for GC-MS.pg/L to ng/L range
Solid-Phase Microextraction (SPME)A solvent-free sample preparation technique that concentrates analytes from a sample matrix onto a coated fiber, which is then analyzed by GC-MS or LC-MS.Can enhance detection limits significantly

Development of Advanced Sample Preparation and Chromatographic Techniques for Trace Analysis

The trace-level concentrations of emerging contaminants like this compound in complex environmental matrices require sophisticated sample preparation and analytical techniques. The goal is to isolate and concentrate the target analyte while removing interfering substances.

Advanced sample preparation methods often involve solid-phase extraction (SPE), where the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of solvent, resulting in a more concentrated and cleaner sample.

For chromatographic analysis, techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are increasingly employed. LC-HRMS provides not only quantification but also the elemental composition of the detected compounds, which is invaluable for identifying unknown transformation products.

Degradation Pathways and Transformation Products in the Environment

Once released into the environment, this compound is subject to various degradation processes that determine its persistence and the formation of potentially more toxic byproducts.

Photodegradation Mechanisms under Simulated and Natural Sunlight Conditions

Photodegradation is a key process influencing the fate of benzophenones in the aquatic environment. nih.gov Studies on related compounds indicate that direct photolysis and indirect photochemical reactions involving reactive oxygen species (ROS) are the primary mechanisms. nih.govsigmaaldrich.com

Under sunlight, benzophenones can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including bond cleavage and reactions with other molecules. The presence of natural photosensitizers in water, such as dissolved organic matter, can accelerate the photodegradation process. nih.gov For instance, the photolytic rates of some benzophenones have been shown to be significantly influenced by the presence of nitrate (B79036) in aquatic environments. sigmaaldrich.com

While specific photodegradation studies on this compound are scarce, it is anticipated to undergo similar photochemical transformations as other chlorinated and methoxylated benzophenones. mdpi.com The chlorine and methoxy (B1213986) substituents on the aromatic rings will influence the electronic properties of the molecule and, consequently, its photoreactivity.

Biotransformation and Microbial Degradation Studies

Microbial degradation is another crucial pathway for the removal of organic pollutants from the environment. While direct evidence for the microbial degradation of this compound is limited, studies on other chlorinated aromatic compounds provide insights into potential biotransformation routes. arizona.edunih.gov

Aerobic bacteria, such as those from the genera Pseudomonas and Rhodococcus, have been shown to degrade chlorinated benzenes and benzophenones. nih.govnih.govnih.gov The degradation of chlorinated benzenes often proceeds through the formation of chlorocatechols as key intermediates, which are then further metabolized. arizona.edunih.gov Similarly, the biodegradation of benzophenone-3 by Rhodococcus sp. involves hydroxylation and demethylation steps. nih.gov It is plausible that microorganisms capable of degrading other chlorinated aromatic compounds could also transform this compound.

Identification and Toxicity Assessment of Major Metabolites

The degradation of the parent compound can lead to the formation of various transformation products, which may have different toxicological profiles. For instance, the biodegradation of benzophenone-3 has been shown to produce intermediates through hydroxylation and methylation, which were found to be less toxic than the parent compound. hanyang.ac.krnih.gov Conversely, the ozonation of benzophenone-4 can lead to transformation products with higher toxicities.

Ecotoxicological Impact Assessment

The ecotoxicological profile of this compound is not extensively documented in publicly available scientific literature. However, some data points and classifications allow for a preliminary assessment of its potential environmental impact.

Evaluation of Aquatic Toxicity Thresholds for Various Organisms

However, a qualitative indicator of its hazard to the aquatic environment is available through the German Water Hazard Class (WGK) system. This compound is assigned a WGK of 3, which corresponds to "severely hazardous to water". This classification suggests that the substance has the potential to cause significant harm to aquatic ecosystems.

Assessment of Bioaccumulation and Biomagnification Potential

The potential for a chemical to bioaccumulate in an organism's tissues can be inferred from its octanol-water partition coefficient (Kow), often expressed as log Kow or its computationally derived equivalent, XLogP. For this compound, the computed XLogP3 value is 4.1. nih.gov

A log Kow value greater than 3 suggests a tendency for the compound to be lipophilic (fat-soluble) and thus partition from water into the fatty tissues of aquatic organisms. A value of 4.1 indicates a significant potential for bioaccumulation. However, experimental studies measuring the Bioaccumulation Factor (BCF) or assessing the biomagnification potential of this compound through the food web are currently lacking in the scientific literature.

Long-Term Ecological Effects and Ecosystem Impacts

There is a significant gap in the scientific literature regarding the long-term ecological effects and ecosystem-level impacts of this compound. Studies investigating chronic toxicity, potential for endocrine disruption, reproductive effects, or other sublethal impacts on aquatic and terrestrial ecosystems have not been specifically published for this compound. While other benzophenone derivatives have been investigated for such effects, these findings cannot be directly extrapolated to this compound without specific research. nih.govresearchgate.net

Remediation Strategies for Contaminated Environments

Research specifically detailing remediation strategies for environments contaminated with this compound is not available. However, established technologies for treating similar chemical classes, such as other chlorinated organic compounds and benzophenones, provide a basis for potential remediation approaches.

Efficacy of Physical and Biological Removal Methods from Wastewater

No specific studies have been published that evaluate the efficacy of physical or biological methods for the removal of this compound from wastewater.

General physical methods, such as adsorption onto activated carbon, are effective for removing a wide range of organic compounds from water. nih.gov Biological treatment processes, which utilize microorganisms to break down contaminants, have been shown to be effective for some chlorophenolic wastes, often after an acclimatization period for the microbial consortium. epa.govnih.gov The applicability and efficiency of these methods for this compound would require dedicated experimental investigation.

Application of Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. mdpi.comresearchgate.net Common AOPs include UV/H₂O₂, UV/Ozone, and Fenton-based processes. mdpi.comnih.gov

Future Research Directions and Emerging Areas for 4 Chloro 3 Methoxybenzophenone

Targeted Synthesis of Functionalized Derivatives for Specific Applications

The core structure of 4-Chloro-3'-methoxybenzophenone serves as a versatile scaffold for the development of novel molecules with tailored functionalities. Future research will increasingly focus on the rational design and synthesis of derivatives to target specific biological or material science applications. By strategically modifying the benzophenone (B1666685) core, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting compounds.

One promising avenue is the synthesis of derivatives with enhanced biological activity. For instance, the introduction of moieties like azetidinone has been shown to confer antimicrobial properties to benzophenone structures. nih.gov Similarly, incorporating a hydroxamic acid group linked to a quinazoline-based pharmacophore has led to the development of dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing significant potential as anticancer agents. nih.gov The targeted synthesis of such polypharmacological agents, where a single molecule is designed to interact with multiple targets, represents a sophisticated approach in modern drug discovery. nih.gov

Future synthetic strategies will likely involve multi-step reactions to build complex molecular architectures around the this compound core. These may include the introduction of various heterocyclic rings, alkyl chains, and other functional groups to modulate properties such as solubility, bioavailability, and target specificity.

Table 1: Potential Functionalization Strategies and Target Applications

Functional Group/MoietyPotential ApplicationRationale
Azetidinone RingAntimicrobial AgentsThe β-lactam ring of azetidinone is a well-known pharmacophore in antibiotics.
Hydroxamic AcidAnticancer (HDAC inhibitors)Acts as a zinc-binding group in the active site of histone deacetylases.
Quinazoline MoietyAnticancer (PI3K inhibitors)Serves as a pharmacophore for phosphoinositide 3-kinase inhibition.
Fluorine/Trifluoromethyl GroupsMetabolic Stability/Binding AffinityCan improve metabolic stability and enhance binding interactions with biological targets.

Multi-Omics Approaches in Biological Activity Profiling

To fully understand the biological implications of this compound and its derivatives, future research must move beyond single-endpoint assays. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to chemical exposure. These approaches allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, providing a comprehensive snapshot of the underlying molecular mechanisms of action. nih.gov

For example, a multi-omics study on cellular models of metabolic disorders identified significant dysregulation in serine and thiol metabolism, revealing novel aspects of the disease's pathophysiology. nih.gov Applying a similar strategy to cells treated with this compound could uncover its primary molecular targets, off-target effects, and pathways associated with its efficacy or potential toxicity. This in-depth analysis can guide the optimization of lead compounds and provide a stronger basis for predicting their effects in more complex biological systems. nih.gov

The data generated from such studies are vast and complex, necessitating sophisticated bioinformatic tools for integration and interpretation. The ultimate goal is to build comprehensive molecular network models that describe how these compounds perturb cellular systems, leading to a deeper understanding of their biological activity. nih.gov

Integration of Machine Learning for Predictive Modeling of Properties and Activities

The intersection of chemistry and artificial intelligence is creating powerful new tools for materials and drug discovery. Machine learning (ML) algorithms can be trained on existing chemical data to predict the properties and activities of novel compounds, thereby accelerating the research and development process. nih.gov For this compound, ML models could be developed to predict a wide range of characteristics for its yet-to-be-synthesized derivatives.

Recent advancements in ML, particularly the use of graph neural networks (GNNs), have shown high accuracy in predicting molecular properties such as lipophilicity, solubility, and electronic energies. nih.govnih.gov These models can learn the intricate relationships between a molecule's structure and its physical or biological properties directly from the molecular graph. youtube.com By training models on datasets of known benzophenones and other related compounds, it would be possible to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing.

Furthermore, ML can be used to predict spectral properties, which could aid in the characterization of new compounds. rsc.org The ability to generate predicted spectra from a chemical structure or vice versa can streamline the process of structural elucidation. rsc.org As more high-quality experimental data becomes available for benzophenone derivatives, the predictive power of these models will continue to improve, making in silico design and screening an indispensable part of future research.

Table 2: Applications of Machine Learning in Benzophenone Research

Machine Learning ApplicationPredicted Property/ActivityPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Biological activity (e.g., antimicrobial, anticancer)Prioritization of synthetic targets with high predicted efficacy.
Molecular Property Prediction (MPP)Physicochemical properties (solubility, logP, etc.)Design of derivatives with improved drug-like properties. nih.gov
Spectral PredictionNMR, IR, and mass spectraFaster identification and characterization of new compounds.
Reaction Outcome PredictionYield and optimal reaction conditionsOptimization of synthetic routes. nih.gov

Sustainable Synthesis and Green Chemistry Approaches in Industrial Production

As with any chemical compound of potential industrial relevance, the environmental impact of its synthesis is a critical consideration. Future research will undoubtedly focus on developing greener and more sustainable methods for the production of this compound. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, provide a framework for this endeavor. hilarispublisher.comhilarispublisher.com

One area of exploration is the use of alternative, environmentally benign solvents. For example, the photoreduction of benzophenone has been successfully carried out using ethanol (B145695) as a greener alternative to isopropyl alcohol. hilarispublisher.comhilarispublisher.comyoutube.comscispace.com Another approach involves the use of renewable energy sources, such as solar energy, to drive photochemical reactions. egrassbcollege.ac.in The synthesis of benzopinacol (B1666686) from benzophenone using sunlight is a classic example of a green photochemical reaction. egrassbcollege.ac.in

Catalysis also plays a central role in green chemistry. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. Research into solid-supported catalysts, such as silica-gel-supported Lewis acids or graphite, for Friedel-Crafts acylation—a key step in benzophenone synthesis—offers a promising alternative to traditional homogeneous catalysts that are often difficult to separate from the reaction mixture. google.com Future work will likely focus on optimizing these catalytic systems for the specific synthesis of this compound, aiming for high yields, minimal byproducts, and ease of operation.

Development of Novel Analytical Tools for Environmental Monitoring

Given that benzophenone derivatives are used in a variety of consumer products, they have been identified as emerging environmental contaminants. mdpi.com Although this compound itself is not as widely studied in this context as some other benzophenones like BP-3, the potential for its release into the environment necessitates the development of sensitive and robust analytical methods for its detection and quantification.

Future research in this area will focus on creating advanced sample preparation and analytical techniques capable of detecting trace levels of the compound in complex environmental matrices such as water, soil, and sludge. mdpi.com Current methods for other benzophenones often involve techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) followed by analysis with liquid chromatography. mdpi.com Innovations in this field could include the development of novel sorbent materials for SPE with higher selectivity for this compound, or the application of miniaturized extraction techniques that reduce solvent consumption and analysis time.

Furthermore, there is a need for rapid, on-site monitoring tools. The development of chemical sensors or portable analytical devices could enable real-time tracking of this and other related contaminants in aquatic ecosystems. nih.gov The ultimate goal is to establish a comprehensive understanding of the environmental fate and transport of this compound to assess its potential risks and inform regulatory decisions. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3'-methoxybenzophenone, and how can purity be validated?

  • Methodological Answer : The synthesis of benzophenone derivatives typically involves Friedel-Crafts acylation or Ullmann coupling. For example, 4-chloro-4'-methoxybenzophenone (a structural analog) is synthesized via acid-catalyzed condensation of chlorobenzoyl chloride with methoxybenzene derivatives, followed by purification via recrystallization . Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR (e.g., carbonyl resonance at ~195 ppm) and IR spectroscopy (C=O stretch at ~1650 cm1^{-1}) .

Q. How can solubility and stability be determined for this compound in different solvents?

  • Methodological Answer : Conduct shake-flask experiments using UV-Vis spectroscopy to measure saturation solubility in solvents like ethanol, DMSO, and water. For example, similar benzophenones exhibit solubility of 3.8 g/L in water at 20°C . Stability studies should include accelerated degradation tests under varying pH (2–12), temperatures (25–60°C), and light exposure, analyzed via LC-MS to track decomposition products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:

  • IR Spectroscopy : Identify functional groups (e.g., methoxy C-O stretch at ~1250 cm1^{-1}) .
  • NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 262.6 for C14_{14}H11_{11}ClO2_2) .

Advanced Research Questions

Q. How do substituent effects influence the electronic properties of this compound?

  • Methodological Answer : Apply the Hammett equation to predict physicochemical properties like pKa. For example, substituent constants (σ values) for -Cl (-0.06) and -OCH3_3 (-0.24) can be used to calculate electronic effects on phenolic derivatives, with experimental validation via potentiometric titration . Computational tools (e.g., DFT) can model electron density distribution and HOMO-LUMO gaps to assess reactivity .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : Screen for endocrine-disrupting potential using in vitro assays (e.g., estrogen receptor binding or steroidogenesis inhibition). Prioritize assays based on structural analogs like 4-CHBP, which show activity in endocrine disruption models . For cytotoxicity, use MTT assays on human cell lines (e.g., HepG2) at concentrations ≤100 μM, with ROS generation measured via fluorescence probes .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP ~3.5 predicted via ChemAxon). Molecular dynamics simulations can assess binding affinity to soil organic matter or aquatic sediments. Validate with experimental soil column studies to measure leaching potential .

Q. What methods are used to analyze structure-activity relationships (SAR) for benzophenone derivatives?

  • Methodological Answer : Synthesize analogs (e.g., varying halogen or methoxy positions) and correlate structural features with bioactivity. For example, fenofibrate analogs demonstrate that electron-withdrawing groups enhance metabolic stability . Use multivariate regression to identify critical descriptors (e.g., logP, polar surface area) influencing activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.